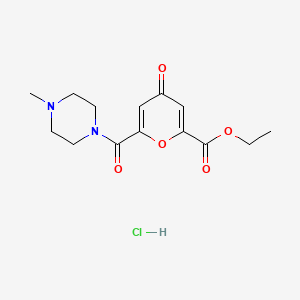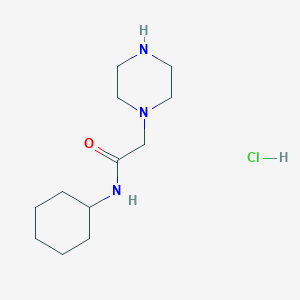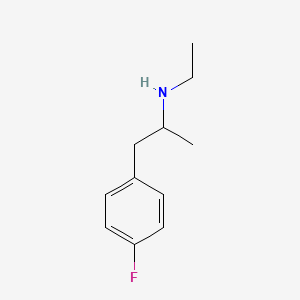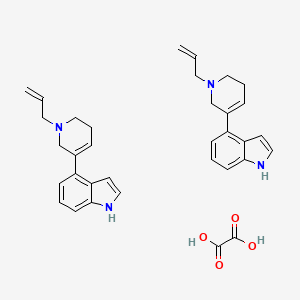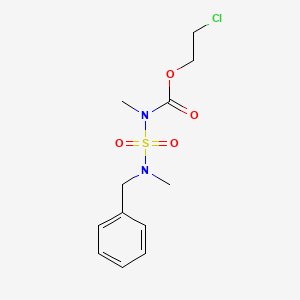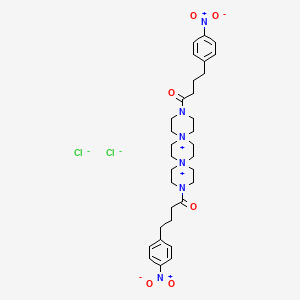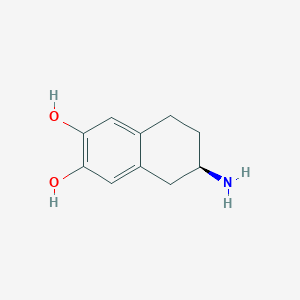
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an amino group on a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- typically involves the reduction of naphthalene derivatives followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but lacks the amino group.
1,2,5-Naphthalenetriol, 6-amino-5,6,7,8-tetrahydro-: Contains an additional hydroxyl group.
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-: Contains an additional hydroxymethyl group.
Uniqueness
2,3-Naphthalenediol, 6-amino-5,6,7,8-tetrahydro-, (6R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl and amino groups on a tetrahydronaphthalene backbone makes it a versatile compound for various applications .
Properties
CAS No. |
71074-51-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(6R)-6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2/t8-/m1/s1 |
InChI Key |
ASXGAOFCKGHGMF-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2C[C@@H]1N)O)O |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



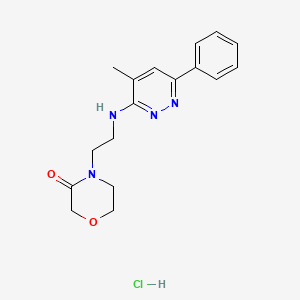

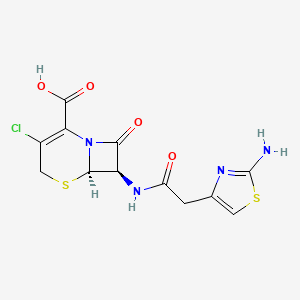
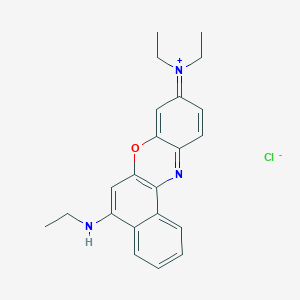
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
